1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and nitro functional groups
Preparation Methods
The synthesis of 1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-difluoromethoxy-4-fluoro-5-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or thiol, under appropriate conditions. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups are particularly important for these interactions, as they can form strong bonds with target molecules.
Comparison with Similar Compounds
1-Bromo-2-difluoromethoxy-4-fluoro-5-nitrobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-difluoromethoxy-4-fluoro-5-methylbenzene: This compound has a methyl group instead of a nitro group, which affects its reactivity and applications.
1-Bromo-4-fluoro-2-nitrobenzene: This compound lacks the difluoromethoxy group, which makes it less versatile in certain chemical reactions.
1-Bromo-2-fluoro-4-methoxybenzene: This compound has a methoxy group instead of a difluoromethoxy group, which affects its chemical properties and reactivity.
The presence of the difluoromethoxy and nitro groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-5(12(13)14)4(9)2-6(3)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCPGXUORBQXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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